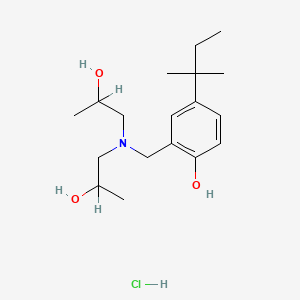
2-Propanol, 1,1'-((5-tert-pentylsalicyl)imino)di-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol is a chemical compound with the molecular formula C16H27NO3. It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxypropyl)amino group and a 2-methylbutan-2-yl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of 4-(2-methylbutan-2-yl)phenol with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups in the bis(2-hydroxypropyl)amino moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bis(2-hydroxypropyl)amino group may also interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(bis(2-hydroxyethyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol
- 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylpentan-2-yl)phenol
Uniqueness
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a phenol group and a bis(2-hydroxypropyl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73826-02-5 |
|---|---|
Molecular Formula |
C18H32ClNO3 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[[bis(2-hydroxypropyl)amino]methyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C18H31NO3.ClH/c1-6-18(4,5)16-7-8-17(22)15(9-16)12-19(10-13(2)20)11-14(3)21;/h7-9,13-14,20-22H,6,10-12H2,1-5H3;1H |
InChI Key |
JNTHNHDXOCQKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(CC(C)O)CC(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















